molecular formula C8H9NO3 B1525260 3-Azetidinyl 2-furoate CAS No. 1220031-47-9

3-Azetidinyl 2-furoate

Cat. No. B1525260
M. Wt: 167.16 g/mol
InChI Key: QBTRJFZEMREZSV-UHFFFAOYSA-N
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Description

3-Azetidinyl 2-furoate is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 .


Synthesis Analysis

Azetidines, which include 3-Azetidinyl 2-furoate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently, with new [2+2] cycloaddition reactions being invented for azetidine synthesis .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl 2-furoate consists of an azetidine ring attached to a furan ring via an ester linkage .


Chemical Reactions Analysis

Azetidines, including 3-Azetidinyl 2-furoate, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . Recent developments include applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Physical And Chemical Properties Analysis

3-Azetidinyl 2-furoate has a density of 1.27±0.1 g/cm3 (Predicted) and a boiling point of 272.3±30.0 °C (Predicted) .

Scientific Research Applications

Cholesterol Absorption Inhibition

3-Azetidinyl 2-furoate and its derivatives have been explored for their potential in inhibiting cholesterol absorption. The compound SCH 58235, a derivative of 2-azetidinone, was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998). Additionally, the synthesis of 3-Arylpropenyl, 3-Arylpropynyl, and 3-Arylpropyl 2-Azetidinones, which are chemically related, has been studied for their cholesterol absorption inhibiting properties (Rosenblum et al., 2000).

Potential in Cancer Therapy

The role of azetidinone derivatives, closely related to 3-Azetidinyl 2-furoate, has been examined in cancer therapy. For instance, heteroaromatic taxanes with 3-[(tert-butyldimethylsilyl)oxy]-2-azetidinones showed significant cytotoxicity against B16 melanoma cells, potentially offering new avenues in cancer treatment (Georg et al., 1996).

Synthesis and Biochemical Evaluation

The exploration of 3-Azetidinyl 2-furoate in drug discovery is evident from studies like the synthesis and biochemical evaluation of 3-Phenoxy-1,4-diarylazetidin-2-ones. These compounds showed potent antiproliferative activities and disrupted microtubular structure in breast cancer cells, indicating their potential as antitumor agents (Greene et al., 2016).

Pharmaceutical Applications

The potential pharmaceutical applications of 3-Azetidinyl 2-furoate derivatives are also indicated by studies on the preparation and evaluation of related azetidin-2-ones. These compounds, due to their beta-lactam skeleton, serve as versatile intermediates for synthesizing various biologically significant compounds (Deshmukh et al., 2004).

Safety And Hazards

3-Azetidinyl 2-furoate may cause an allergic skin reaction and serious eye irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

Azetidines, including 3-Azetidinyl 2-furoate, have seen remarkable advances in their chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-yl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(7-2-1-3-11-7)12-6-4-9-5-6/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTRJFZEMREZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl 2-furoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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